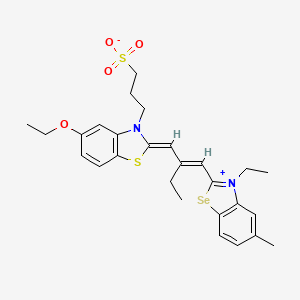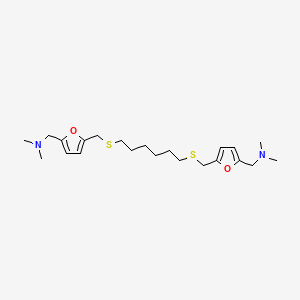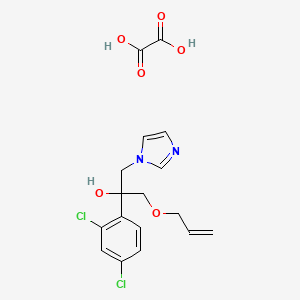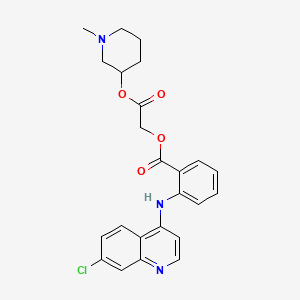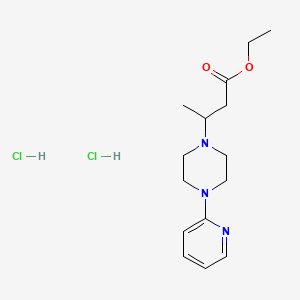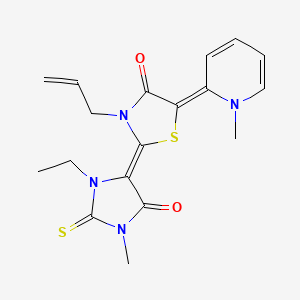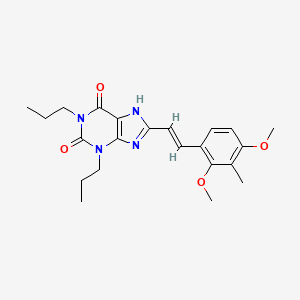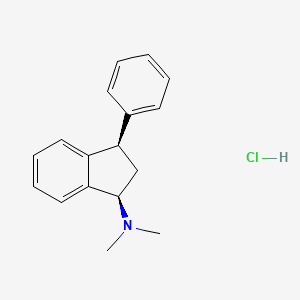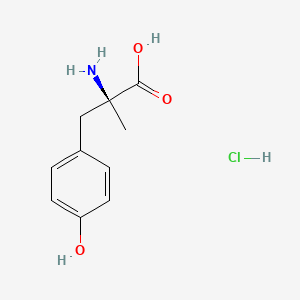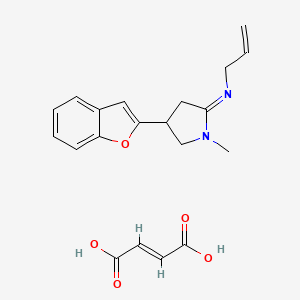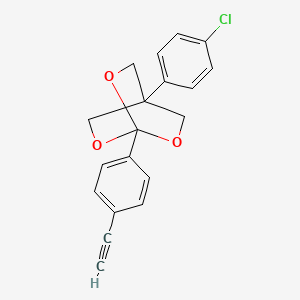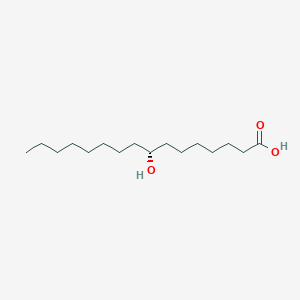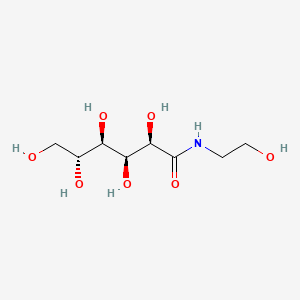
D-Gluconamide, N-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Gluconamide, N-(2-hydroxyethyl)- is a compound derived from gluconic acid and ethanolamine. It belongs to the class of aldonamides, which are carbohydrate-based molecules. These compounds are known for their synthetic versatility and environmentally friendly nature. D-Gluconamide, N-(2-hydroxyethyl)- has useful physical properties, such as surfactancy, making it suitable for various applications in personal care, dental, detergent, and cosmetic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconamide, N-(2-hydroxyethyl)- typically involves the reaction of gluconic acid or its lactone with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structures of the synthesized compounds are confirmed using elemental analysis and 1H-NMR spectroscopy .
Industrial Production Methods: Industrial production methods for D-Gluconamide, N-(2-hydroxyethyl)- involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of appropriate catalysts and reaction conditions is crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: D-Gluconamide, N-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of D-Gluconamide, N-(2-hydroxyethyl)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of D-Gluconamide, N-(2-hydroxyethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gluconic acid derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
D-Gluconamide, N-(2-hydroxyethyl)- has a wide range of scientific research applications In chemistry, it is used as a surfactant and emulsifying agent In biology, it is employed in studies involving carbohydrate-based molecules and their interactions with other biomoleculesIn industry, it is used in the production of personal care products, detergents, and cosmetics .
Mechanism of Action
The mechanism of action of D-Gluconamide, N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bonding and other non-covalent interactions with biomolecules. These interactions influence the physical and chemical properties of the compound, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to D-Gluconamide, N-(2-hydroxyethyl)- include N-alkyl-N-(2-hydroxyethyl)gluconamides and N-alkyl-N-(2-hydroxyethyl)glucoheptonamides. These compounds share similar structural features and physical properties .
Uniqueness: D-Gluconamide, N-(2-hydroxyethyl)- is unique due to its specific combination of gluconic acid and ethanolamine, which imparts distinct physical and chemical properties. Its ability to form stable hydrogen bonds and its surfactant properties make it particularly useful in various applications .
Properties
CAS No. |
5438-31-3 |
|---|---|
Molecular Formula |
C8H17NO7 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16)/t4-,5-,6+,7-/m1/s1 |
InChI Key |
DTMUKVUZNZJFNO-MVIOUDGNSA-N |
Isomeric SMILES |
C(CO)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CO)NC(=O)C(C(C(C(CO)O)O)O)O |
physical_description |
White, crystalline powder; Cooked brown and roasted aroma |
solubility |
Very soluble in water; insoluble in pentane Slightly soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


